[(1-ethyl-1H-pyrazol-3-yl)methyl](pentyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a pyrazole ring substituted with an ethyl group at the 1-position and a pentylamine group at the 3-position, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones to form the pyrazole ring, followed by alkylation at the 1-position with ethyl halides .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity . Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and other heterocyclic compounds .
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a pentylamine group on the pyrazole ring makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-8-12-10-11-7-9-14(4-2)13-11/h7,9,12H,3-6,8,10H2,1-2H3 |
InChI Key |
VXXPPRRFUWKDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)CC |
Origin of Product |
United States |
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